

Introduction: The Role of Steric Hindrance in Silyl Amine Chemistry

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Compound of Interest

Compound Name: *Bis(triisopropylsilyl)amine*

Cat. No.: B3033179

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Bis(triisopropylsilyl)amine, often abbreviated as BTISPA or $(i\text{-Pr}_3\text{Si})_2\text{NH}$, is a sterically hindered secondary amine of significant interest in synthetic organic chemistry. Its structure is characterized by a central nitrogen atom bonded to two bulky triisopropylsilyl groups. This unique architecture is not merely a structural curiosity; it is the primary determinant of its chemical reactivity and utility. The pronounced steric bulk renders the nitrogen lone pair poorly nucleophilic while maintaining its basicity, making it a valuable non-nucleophilic base. Furthermore, as a silylating agent, the triisopropylsilyl (TIPS) groups it transfers are robust and sterically demanding, offering selective protection for sensitive functional groups. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, handling, and key applications of **bis(triisopropylsilyl)amine**, with a focus on its molecular weight as a foundational characteristic for all quantitative work.

Core Physicochemical and Spectroscopic Properties

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application in a research setting. The molecular weight, in particular, is the cornerstone for stoichiometric calculations in reaction design.

Physicochemical Data

The key identifying and physical properties of **bis(triisopropylsilyl)amine** are summarized below for quick reference.

Property	Value	Source(s)
Molecular Weight	329.72 g/mol	[1]
Exact Mass	329.29340344 Da	[2]
Molecular Formula	C ₁₈ H ₄₃ NSi ₂	[2]
CAS Number	923027-92-3	[1][3]
Physical Form	Liquid	[1]
Purity	Typically ≥95%	[1][3]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]

Spectroscopic Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of **bis(triisopropylsilyl)amine**. The expected spectral characteristics are as follows:

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to be relatively simple, dominated by signals from the triisopropylsilyl groups. One would anticipate a multiplet (septet) for the methine protons (-CH) of the isopropyl groups and a corresponding doublet for the methyl protons (-CH₃). The N-H proton would likely appear as a broad, low-intensity singlet, the chemical shift of which can be concentration-dependent.
- Infrared (IR) Spectroscopy:** The IR spectrum provides a clear signature for key functional groups. A characteristic weak to medium absorption band is expected in the 3350-3310 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine[4][5]. The absence of bands in the 3400-3500 cm⁻¹ range confirms it is not a primary amine[6]. Strong bands associated with Si-C and C-H bonds from the isopropyl groups will dominate the fingerprint region.
- Mass Spectrometry (MS):** Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 329. A prominent fragmentation pathway for triisopropylsilyl

compounds is the loss of an isopropyl radical ($\bullet\text{CH}(\text{CH}_3)_2$), leading to a significant fragment ion at $[\text{M}-43]^+$ ^[7]. This fragmentation helps to confirm the presence of the TIPS groups.

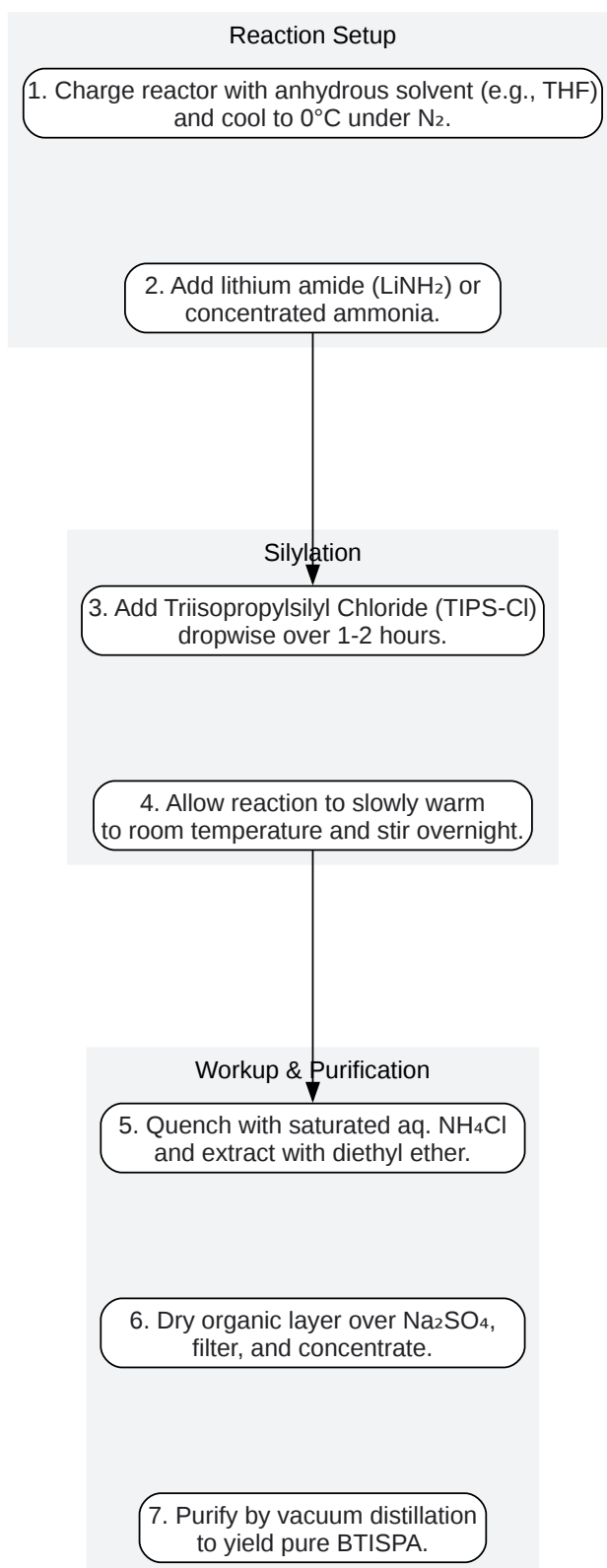
Synthesis, Purification, and Handling

The synthesis of sterically hindered silyl amines like **bis(triisopropylsilyl)amine** requires careful control of reaction conditions to manage the reactivity of silyl halide precursors.

General Synthesis Protocol

A common conceptual pathway to bis(silyl)amines involves the reaction of a silyl halide with ammonia or a primary amine. The following represents a generalized, illustrative protocol for laboratory-scale synthesis.

Workflow: Synthesis of **Bis(triisopropylsilyl)amine**



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Caption: Generalized workflow for the synthesis of **Bis(triisopropylsilyl)amine**.

Causality Behind Experimental Choices:

- **Anhydrous Conditions:** Silyl halides are highly sensitive to moisture, which would lead to the formation of silanols and reduce the yield of the desired silyl amine.
- **Inert Atmosphere (N₂):** Prevents reaction with atmospheric oxygen and moisture.
- **Slow Addition at Low Temperature:** The reaction is exothermic. Slow, controlled addition of the silyl chloride prevents dangerous temperature spikes and minimizes side reactions.
- **Vacuum Distillation:** **Bis(triisopropylsilyl)amine** has a high boiling point, requiring distillation under reduced pressure to prevent thermal decomposition.

Safety, Storage, and Handling

As with all chemical reagents, proper handling is paramount for safety and to maintain the integrity of the compound.

- **Handling:** Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves[8]. Avoid breathing vapors[9].
- **Storage:** **Bis(triisopropylsilyl)amine** should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. For long-term stability, it is recommended to store the compound in a refrigerator[1].
- **Incompatibilities:** Avoid contact with strong oxidizing agents, acids, alcohols, and moisture, as these can lead to decomposition[9].

Key Applications in Organic Synthesis

The utility of **bis(triisopropylsilyl)amine** stems directly from its sterically encumbered structure, which dictates its function as both a silylating agent and a non-nucleophilic base.

Silylating Agent for Hindered Alcohols

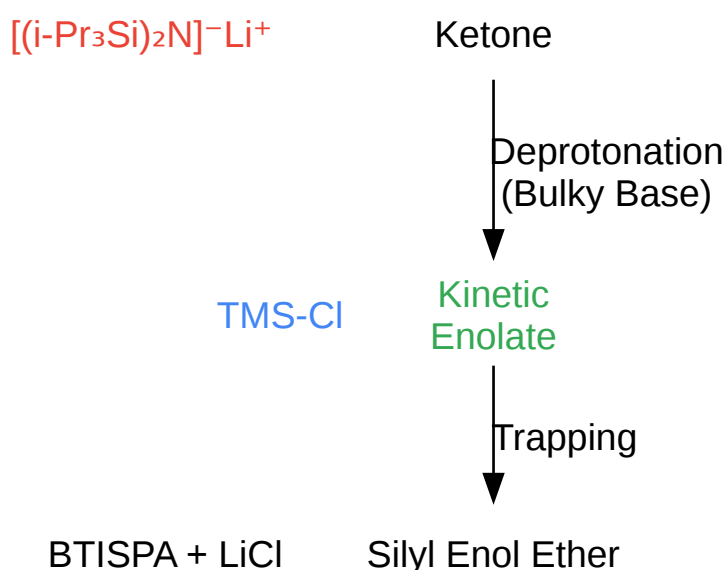
The triisopropylsilyl (TIPS) group is a bulky protecting group used to mask the reactivity of alcohols. Due to its size, introducing a TIPS group can be challenging with standard reagents.

Bis(triisopropylsilyl)amine, when activated (for example, by protonation with a catalytic amount of triflic acid), can serve as an effective source for the selective silylation of sterically demanding or sensitive alcohols.

Generation of Silyl Enol Ethers

A primary application of hindered silyl amines is in the deprotonation of carbonyl compounds to form silyl enol ethers. Silyl enol ethers are versatile intermediates in C-C bond-forming reactions, such as aldol and Michael additions. The use of a bulky base like the bis(triisopropylsilyl)amide anion (formed by deprotonating BTISPA with an organolithium reagent) favors the formation of the kinetic enolate, which is the less thermodynamically stable isomer formed by removing the most accessible proton.

Mechanism: Kinetic Silyl Enol Ether Formation



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Caption: Use of a hindered amide base to form a kinetic silyl enol ether.

This regioselectivity is a powerful tool in complex molecule synthesis, allowing chemists to precisely control where subsequent reactions occur on a carbonyl-containing molecule.

Conclusion

Bis(triisopropylsilyl)amine is a specialized reagent whose value is derived directly from its molecular structure. With a well-defined molecular weight of 329.72 g/mol, it serves as a cornerstone for quantitative synthetic transformations. Its significant steric hindrance makes it an effective non-nucleophilic base precursor and a source for the robust TIPS protecting group. For researchers in synthetic chemistry, a thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for leveraging its full potential in the strategic construction of complex molecular targets.

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